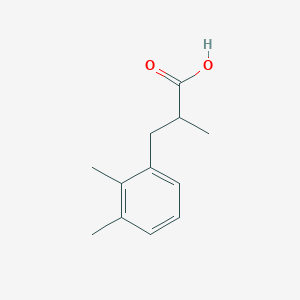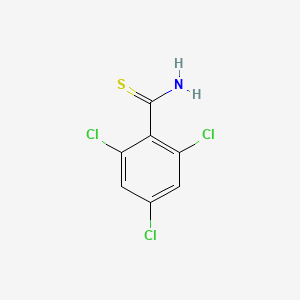
2,4,6-Trichlorobenzothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichlorobenzothioamide is an organic compound characterized by the presence of three chlorine atoms and a thioamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorobenzothioamide typically involves the chlorination of benzothioamide. One common method is the reaction of benzothioamide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2, 4, and 6 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichlorobenzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothioamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-Trichlorobenzothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichlorobenzothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichlorobenzoic acid: Similar in structure but contains a carboxylic acid group instead of a thioamide group.
2,4,6-Trichlorobenzoyl chloride: Contains an acyl chloride group, making it more reactive in acylation reactions.
2,4,6-Tribromobenzothioamide: Similar structure with bromine atoms instead of chlorine, which may alter its reactivity and applications.
Uniqueness
2,4,6-Trichlorobenzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of chlorine atoms and the thioamide group makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H4Cl3NS |
|---|---|
Peso molecular |
240.5 g/mol |
Nombre IUPAC |
2,4,6-trichlorobenzenecarbothioamide |
InChI |
InChI=1S/C7H4Cl3NS/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |
Clave InChI |
LYMOMIZZNLSQPX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)C(=S)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





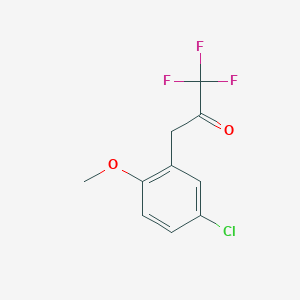
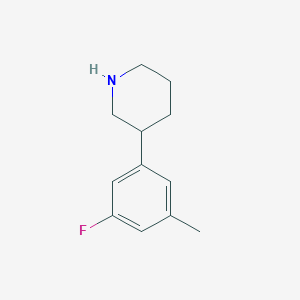




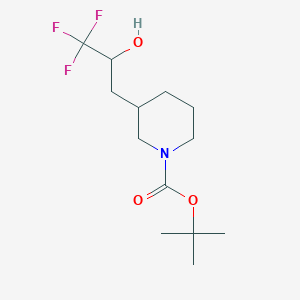

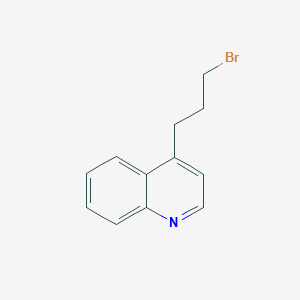
![1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid](/img/structure/B13605370.png)
